molecular formula C15H21NO4 B037964 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one CAS No. 113225-10-8

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one

Cat. No.: B037964
CAS No.: 113225-10-8
M. Wt: 279.33 g/mol
InChI Key: RFAWITYVAHWPNN-UHFFFAOYSA-N
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Description

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a 2,4,6-trimethoxyphenyl group attached to the piperidine ring, along with a methyl group at the 1-position and a ketone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors, such as 1,5-diaminopentane.

    Introduction of the Trimethoxyphenyl Group: The 2,4,6-trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4,6-trimethoxybenzene and an appropriate alkylating agent.

    Methylation: The methyl group at the 1-position can be introduced through a methylation reaction using methyl iodide or a similar reagent.

    Oxidation to Form the Ketone: The ketone group at the 3-position can be introduced through an oxidation reaction, such as using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary based on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, the ketone group may form hydrogen bonds with active site residues, while the trimethoxyphenyl group can engage in hydrophobic interactions. These interactions can alter the conformation and function of the target, leading to the observed effects.

Comparison with Similar Compounds

    1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol: This compound differs by having a hydroxyl group instead of a ketone group at the 3-position.

    1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate: This compound features an acetate ester group at the 3-position.

Uniqueness: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ketone group at the 3-position allows for unique interactions and reactions that are not possible with the hydroxyl or acetate derivatives.

Properties

IUPAC Name

1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAWITYVAHWPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(=O)C1)C2=C(C=C(C=C2OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dimethyl sulfoxide (35 ml) is added dropwise under nitrogen to a solution, cooled to -60° C., of oxalyl chloride (20 ml) in dry methylene chloride (500 ml), and the mixture is stirred for 5-10 minutes. A solution of (±)-trans-3-hydroxy-4-(2,4,6-trimethoxyphenyl)-1-methylpiperidine (62 g) in methylene chloride (300 ml) is then added, while the temperature of the reaction mixture is held at -60° C. After the addition, the mixture is stirred for 15 minutes and triethylamine (155 ml) is added. The reaction mixture is then allowed to warm to a temperature of -30° C., diluted with water and rendered alkaline with sodium carbonate. The organic layer is separated off and the aqueous layer is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na2SO4 and concentrated to give a solid residue which, on crystallization from isopropanol, gives the desired product (47 g) of melting point 110°-112° C.
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35 mL
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20 mL
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500 mL
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62 g
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300 mL
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155 mL
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